molecular formula C8H9N5O2S B038277 S-(6-Purinyl)cysteine CAS No. 125136-34-7

S-(6-Purinyl)cysteine

Cat. No. B038277
M. Wt: 239.26 g/mol
InChI Key: XGNASSAYQHESTL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(6-Purinyl)cysteine, also known as PSC, is a naturally occurring compound that has been found to have various biochemical and physiological effects on the body. It is a purine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

S-(6-Purinyl)cysteine exerts its effects through various mechanisms, including the inhibition of enzymes involved in inflammation and cancer cell growth, as well as the activation of antioxidant pathways. S-(6-Purinyl)cysteine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and reduce the production of prostaglandins. It has also been found to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS), and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Biochemical And Physiological Effects

S-(6-Purinyl)cysteine has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). S-(6-Purinyl)cysteine has also been found to reduce the levels of ROS and increase the levels of antioxidant enzymes, which may help in reducing oxidative stress and cellular damage. In addition, S-(6-Purinyl)cysteine has been found to induce apoptosis in cancer cells and reduce the growth of tumors.

Advantages And Limitations For Lab Experiments

S-(6-Purinyl)cysteine has various advantages and limitations for lab experiments. One of the advantages is that it is a naturally occurring compound that can be synthesized using different methods, making it readily available for research. S-(6-Purinyl)cysteine has also been found to have low toxicity levels, making it safe for use in lab experiments. However, one of the limitations is that S-(6-Purinyl)cysteine is a purine derivative, which may limit its solubility in aqueous solutions. This may affect its bioavailability and efficacy in lab experiments.

Future Directions

There are various future directions for the research on S-(6-Purinyl)cysteine. One of the future directions is to study its potential therapeutic effects on other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to investigate the optimal dosage and duration of S-(6-Purinyl)cysteine treatment for different diseases. In addition, the development of new methods for synthesizing S-(6-Purinyl)cysteine with higher yields and purity levels may improve its efficacy in lab experiments and clinical trials.
Conclusion:
In conclusion, S-(6-Purinyl)cysteine is a naturally occurring compound that has various biochemical and physiological effects on the body. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. S-(6-Purinyl)cysteine has shown promising results in the treatment of various diseases, and further research is needed to fully understand its potential therapeutic effects.

Synthesis Methods

S-(6-Purinyl)cysteine can be synthesized using different methods, including the enzymatic synthesis method and chemical synthesis method. The enzymatic synthesis method involves the use of purine nucleoside phosphorylase (PNP) enzyme and L-cysteine as substrates to produce S-(6-Purinyl)cysteine. The chemical synthesis method involves the reaction of purine with L-cysteine in the presence of a catalyst, such as ammonium carbonate. Both methods have been used to produce S-(6-Purinyl)cysteine, and their yields and purity levels have been compared.

Scientific Research Applications

S-(6-Purinyl)cysteine has been studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-inflammatory and antioxidant properties, which may help in reducing the risk of chronic diseases. S-(6-Purinyl)cysteine has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, S-(6-Purinyl)cysteine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

properties

CAS RN

125136-34-7

Product Name

S-(6-Purinyl)cysteine

Molecular Formula

C8H9N5O2S

Molecular Weight

239.26 g/mol

IUPAC Name

(2R)-2-amino-3-(7H-purin-6-ylsulfanyl)propanoic acid

InChI

InChI=1S/C8H9N5O2S/c9-4(8(14)15)1-16-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1,9H2,(H,14,15)(H,10,11,12,13)/t4-/m0/s1

InChI Key

XGNASSAYQHESTL-BYPYZUCNSA-N

Isomeric SMILES

C1=NC2=C(N1)C(=NC=N2)SC[C@@H](C(=O)O)N

SMILES

C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)O)N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)O)N

synonyms

S-(6-purinyl)cysteine
S-(purin-6-yl)cysteine

Origin of Product

United States

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